2-Ethylhexyl oleate

Descripción general

Descripción

2-Ethylhexyl oleate is a long carbon chain molecule widely used as an emollient in cosmetic formulations. This ester also finds applications in the pharmaceutical, food, and textile industries due to its biodegradability, nontoxicity, low volatility, high spreadability, and chemical stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Ethylhexyl oleate is synthesized by the esterification of oleic acid with 2-ethylhexanol. This reaction is often catalyzed by Candida antarctica lipase immobilized on magnetic poly(styrene-co-divinylbenzene) particles . The reaction is typically carried out in a solvent-free system at 50°C, with a 1:1 molar ratio of oleic acid to 2-ethylhexanol being optimal for high conversion rates .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of immobilized lipases in continuous packed-bed bioreactors has been shown to be effective, providing high ester productivity and operational stability .

Análisis De Reacciones Químicas

2-Ethylhexyl oleate primarily undergoes esterification reactions. The esterification of oleic acid with 2-ethylhexanol is catalyzed by lipases, which follow a ping-pong Bi-Bi mechanism . This mechanism involves two substrates and two products, allowing for the estimation of catalyst inhibition by substrates and products .

Common Reagents and Conditions:

Reagents: Oleic acid, 2-ethylhexanol

Catalysts: Candida antarctica lipase immobilized on magnetic poly(styrene-co-divinylbenzene) particles

Conditions: Solvent-free system, 50°C, 1:1 molar ratio

Major Products:

Primary Product: this compound

Aplicaciones Científicas De Investigación

2-Ethylhexyl oleate is a fatty acid ester with a variety of applications across different industries. It is produced by the esterification of oleic acid with 2-ethylhexanol .

Synthesis and Production

This compound can be synthesized through different methods:

- Enzymatic Synthesis: Enzymatic synthesis using Candida antarctica lipase as a biocatalyst is a common method . This can be performed in a solvent-free system using a packed-bed bioreactor .

- Esterification: The esterification reaction between oleic acid and 2-ethyl hexyl alcohol can be optimized using response surface methodology (RSM) to maximize conversion .

- Ultrasound-Assisted Synthesis: Ultrasound can assist the green synthesis of 2-ethylhexyl stearate, which is also used as a bio-lubricant in cosmetics .

Case Studies

- Continuous Production in Packed Bed Reactor: A study investigated the technical and economic feasibility of producing 2-ethyl hexyl oleate in a packed bed reactor, demonstrating high purity and economic production with a yield of 2 tons kg–1 lipase .

- Esterification Yield: Studies have shown that the molar ratio of acid-to-alcohol significantly affects the formation of this compound, with the best performance achieved at an equimolar ratio .

Environmental Considerations

Mecanismo De Acción

The mechanism of action of 2-ethylhexyl oleate involves its interaction with lipases during the esterification process. Lipases have a polypeptide chain (lid) that covers their active site, making them inaccessible to the reaction medium in their closed conformation . The ping-pong Bi-Bi mechanism allows for the efficient conversion of substrates to products, with the enzyme alternating between different conformations to facilitate the reaction .

Comparación Con Compuestos Similares

- Isopropyl palmitate

- Diisononyl adipate

2-Ethylhexyl oleate’s unique combination of properties and its environmentally friendly production methods make it a valuable compound in multiple industries.

Actividad Biológica

2-Ethylhexyl oleate (2-EHO) is an ester derived from oleic acid and 2-ethylhexanol, commonly utilized in various industrial applications, including as a plasticizer and in cosmetic formulations. Its biological activity has garnered interest due to its potential effects on health and safety, particularly regarding toxicity and irritancy.

This compound is synthesized through the esterification of oleic acid with 2-ethylhexanol, often catalyzed by enzymes such as lipases. This process can be optimized for efficiency using techniques like continuous enzymatic synthesis in fluidized bed reactors, which allows for better control over reaction conditions and product yield .

Acute Toxicity

Acute toxicity studies indicate that this compound has a high LD50 value, greater than 5000 mg/kg body weight when administered orally to mice. No deaths or significant clinical signs were observed during the study, suggesting a low acute toxicity profile .

| Route of Administration | LD50 (mg/kg) | Observations |

|---|---|---|

| Oral | >5000 | No deaths; low toxicity observed |

| Dermal | Not available | Limited data; low irritation potential noted |

Skin and Eye Irritation Potential

In dermal studies conducted according to OECD guidelines, this compound demonstrated minimal irritation potential. In tests involving rabbits, slight erythema was observed in some cases, but overall, the compound was classified as hardly irritating . This contrasts with its metabolite, 2-ethylhexanol, which exhibited irritant effects on skin and eyes.

Metabolic Pathways

Upon exposure, this compound can hydrolyze to release oleic acid and 2-ethylhexanol. Oleic acid has been associated with developmental effects in animal studies at high doses (7500 mg/kg), including underdeveloped mammary glands and ovarian cysts .

Case Studies and Research Findings

Recent studies have explored the application of this compound in cosmetics due to its non-greasy nature, making it suitable for enhancing skin feel without leaving residues. Its role as a green plasticizer also highlights its potential for safer alternatives in industrial applications .

Summary of Findings

- Toxicity : High LD50 (>5000 mg/kg); low acute toxicity.

- Irritation : Minimal skin irritation; low potential for eye irritation.

- Metabolism : Hydrolysis leads to potentially harmful metabolites.

- Applications : Used as a cosmetic ingredient and green plasticizer.

Propiedades

Número CAS |

26399-02-0 |

|---|---|

Fórmula molecular |

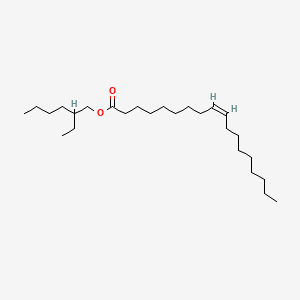

C26H50O2 |

Peso molecular |

394.7 g/mol |

Nombre IUPAC |

2-ethylhexyl (E)-octadec-9-enoate |

InChI |

InChI=1S/C26H50O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-23-26(27)28-24-25(6-3)22-8-5-2/h14-15,25H,4-13,16-24H2,1-3H3/b15-14+ |

Clave InChI |

FOKDITTZHHDEHD-CCEZHUSRSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CC)CCCC |

SMILES isomérico |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(CC)CCCC |

SMILES canónico |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CC)CCCC |

Key on ui other cas no. |

26399-02-0 |

Descripción física |

Liquid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.